molecular formula C59H77N13O19 B1683000 Telomycin CAS No. 19246-24-3

Telomycin

Cat. No. B1683000
CAS RN: 19246-24-3
M. Wt: 1272.3 g/mol
InChI Key: FJEKCPBQVANMTA-HERBWHLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Telomycin is a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s . It has been shown to display a unique lytic mode of action based on a specific interaction with the bacterial dimeric phospholipid cardiolipin .


Synthesis Analysis

The synthesis of this compound involves a full revision of the relative and absolute stereochemistry of its amino acids . The enantioselectivity of the canonical condensation domains involved in this compound biosynthesis was ascertained by phylogeny-based bioinformatic analysis of its nonribosomal peptide synthetases sequence . Rigorous chiral amino acid analysis was also carried out, by NMR and the advanced Marfey’s method, to unequivocally determine the correct structure and absolute stereochemistry of the antibiotic .


Molecular Structure Analysis

The molecular structure of this compound has been revised recently . The configuration at C β of its β-MeTrp residue remains undetermined and the olefin geometry of its Δ 2,3 -Trp residue likewise demands clarification . The sequence position of the diastereomeric residues present in this antibiotic has been unambiguously determined .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the enantioselective condensation of its amino acids . The process also involves rigorous chiral amino acid analysis, by NMR and the advanced Marfey’s method .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 1272.3 g/mol . It has 17 hydrogen bond donors and 20 hydrogen bond acceptors .

Scientific Research Applications

Biosynthetic Studies and Antibiotic Activity

Telomycin is a cyclic depsipeptide antibiotic known for its activity against Gram-positive bacteria. Research has revealed new natural this compound analogues produced by Streptomyces canus ATCC 12646. The characterization of the this compound biosynthesis gene cluster from S. canus has paved the way for biosynthetic engineering, mutasynthesis, and production optimization. This work has led to the production of novel this compound derivatives with enhanced bactericidal activity against multidrug-resistant (MDR) Gram-positive pathogens. Such advancements open paths for the chemical optimization of this compound for pharmaceutical applications (Fu et al., 2015).

Antibacterial Mode of Action

Further investigations into the this compound family of natural products from Streptomyces canus have uncovered that these bactericidal molecules possess a new antibacterial mode of action dependent on the bacterial phospholipid cardiolipin. This discovery not only expands our understanding of this compound's mechanism of action but also emphasizes the significance of natural products as sources of new antimicrobial agents with novel targets, crucial for overcoming antibiotic resistance (Johnston et al., 2016).

Applications in Addressing Antibiotic Resistance

The challenges posed by antibiotic resistance have led to a search for novel sources of antibiotics. Studies have focused on the total synthesis of (-)-4,8,10-tridesmethyl telithromycin, a strategy aimed at preparing bioactive antibiotics by replacing methyl groups with hydrogens. This approach represents a novel strategy for combating antibiotic resistance, highlighting the potential of this compound and its derivatives in addressing this global health concern (Velvadapu et al., 2011).

Safety and Hazards

When handling Telomycin, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided and personal protective equipment should be used . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Future Directions

The future directions for Telomycin research involve further investigations into its unique mode of action . This could potentially lead to the development of new antibacterial drugs with divergent mechanisms .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Telomycin involves the preparation of two key intermediates, which are then coupled to form the final product. The first intermediate is prepared from a chiral starting material, and the second intermediate is prepared from a commercially available compound. The two intermediates are then coupled using a peptide coupling reagent to form Telomycin.", "Starting Materials": [ "Chiral starting material", "Commercially available compound" ], "Reaction": [ "Preparation of the first intermediate from the chiral starting material", "Preparation of the second intermediate from the commercially available compound", "Coupling of the two intermediates using a peptide coupling reagent to form Telomycin" ] }

CAS RN

19246-24-3

Molecular Formula

C59H77N13O19

Molecular Weight

1272.3 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S)-1-[[(6S,9Z,12S,13S,21S,24S,27S,28R,31S,32R)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-3-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-9-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C59H77N13O19/c1-25(2)49(79)46-57(87)72-18-16-40(76)48(72)59(90)91-29(6)45(69-52(82)38(24-73)65-41(77)20-34(60)58(88)89)55(85)68-44(28(5)74)54(84)64-27(4)50(80)63-23-42(78)71-17-15-39(75)47(71)56(86)66-37(19-30-21-61-35-13-9-7-11-31(30)35)51(81)67-43(53(83)70-46)26(3)33-22-62-36-14-10-8-12-32(33)36/h7-14,19,21-22,25-29,34,38-40,43-49,61-62,73-76,79H,15-18,20,23-24,60H2,1-6H3,(H,63,80)(H,64,84)(H,65,77)(H,66,86)(H,67,81)(H,68,85)(H,69,82)(H,70,83)(H,88,89)/b37-19-/t26?,27-,28-,29+,34-,38-,39-,40+,43-,44-,45-,46?,47-,48-,49-/m0/s1

InChI Key

FJEKCPBQVANMTA-HERBWHLNSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CC[C@@H]([C@H]2C(=O)N/C(=C\C3=CNC4=CC=CC=C43)/C(=O)N[C@H](C(=O)NC(C(=O)N5CC[C@H]([C@H]5C(=O)O1)O)[C@H](C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)[C@H](C)O)NC(=O)[C@H](CO)NC(=O)C[C@@H](C(=O)O)N

SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Telomycin, A-128, A 128, A128, Antibiotic 128, NSC 235069

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telomycin
Reactant of Route 2
Telomycin
Reactant of Route 3
Telomycin
Reactant of Route 4
Telomycin
Reactant of Route 5
Telomycin
Reactant of Route 6
Telomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.